molecular formula C6H18Cl2N6 B3370935 N,N'''-1,4-Butanediylbisguanidine dihydrochloride CAS No. 58585-47-0

N,N'''-1,4-Butanediylbisguanidine dihydrochloride

Cat. No.: B3370935
CAS No.: 58585-47-0
M. Wt: 245.15 g/mol
InChI Key: VQOVFEGJSKLXKZ-UHFFFAOYSA-N
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Description

N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride is a chemical compound with the molecular formula C6H18Cl2N6. It is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride typically involves the reaction of 1,4-diaminobutane with guanidine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods

In industrial settings, the production of N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms, while reduction may produce various reduced derivatives .

Scientific Research Applications

N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    N,N’‘’-1,4-Butanediylbisguanidine: A similar compound without the dihydrochloride form.

    1,4-Diaminobutane: A precursor used in the synthesis of N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride.

    Guanidine Hydrochloride: Another related compound used in the synthesis process.

Uniqueness

N,N’‘’-1,4-Butanediylbisguanidine dihydrochloride is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical reactions and its potential biological effects set it apart from other similar compounds .

Properties

IUPAC Name

2-[4-(diaminomethylideneamino)butyl]guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N6.2ClH/c7-5(8)11-3-1-2-4-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOVFEGJSKLXKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

544-05-8 (Parent)
Record name Guanidine, butanedi-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058585470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00974136
Record name N,N'-Butane-1,4-diyldiguanidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58585-47-0
Record name Guanidine, butanedi-, dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058585470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Butane-1,4-diyldiguanidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00974136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'''-1,4-butanediylbisguanidine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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